molecular formula C16H23BO4 B1428691 Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1052647-30-9

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1428691
CAS No.: 1052647-30-9
M. Wt: 290.2 g/mol
InChI Key: JCIFOSNTFDNPIG-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1052647-30-9) is a boronate ester featuring a benzoate core substituted with methyl groups at the 2- and 4-positions and a pinacol boronate ester at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group and the steric/electronic effects of the methyl substituents . Its molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 284.14 g/mol.

Properties

IUPAC Name

methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-10-8-11(2)13(9-12(10)14(18)19-7)17-20-15(3,4)16(5,6)21-17/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIFOSNTFDNPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1052647-30-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BO4. It features a dioxaborolane moiety which is known for enhancing the stability and bioavailability of compounds in medicinal chemistry.

PropertyValue
Molecular Weight290.16 g/mol
CAS Number1052647-30-9
Purity≥95%
AppearanceSolid (specifics not provided)

Biological Activity Overview

Research indicates that compounds containing boron atoms often exhibit unique biological activities. The presence of the dioxaborolane group in this compound may contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that similar boron-containing compounds can inhibit cancer cell proliferation. For instance, a related study reported potent inhibitory effects on tumor cell lines with IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . Although specific data for this compound is limited, its structural analogs have shown promising results in preclinical models.

Glycosidase Inhibition

Borylated compounds are also noted for their ability to inhibit glycosidases. A related compound demonstrated significant activity in glycosidase inhibition assays . This suggests that this compound may similarly affect glycosidase activity due to its structural characteristics.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have shown that related borylated compounds can effectively inhibit the growth of various cancer cell lines while exhibiting low toxicity profiles in normal cells .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations of similar compounds indicate moderate exposure levels and favorable bioavailability profiles . These findings suggest that this compound may possess advantageous pharmacokinetic properties.
  • Toxicity Assessments : Safety assessments in animal models have revealed acceptable toxicity levels at high doses (up to 2000 mg/kg), indicating a potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of boronate esters are heavily influenced by substituent positions and electronic properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1052647-30-9) 2,4-dimethyl; 5-boronate C₁₆H₂₁BO₄ 284.14 Electron-donating methyl groups enhance stability and moderate reactivity in cross-couplings.
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (478375-39-2) 2-methyl; 5-boronate C₁₅H₂₁BO₄ 276.14 Lacks the 4-methyl group, reducing steric hindrance and potentially increasing reactivity.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (480425-35-2) 3-boronate C₁₄H₁₉BO₄ 262.11 Boronate at meta position alters electronic distribution, affecting conjugation and coupling efficiency.
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1392814-34-4) 2-cyano; 5-boronate C₁₅H₁₈BNO₄ 287.12 Electron-withdrawing cyano group increases boronate electrophilicity, accelerating transmetallation but reducing stability.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (1266480-49-2) 2-methyl; 5-boronate; benzamide C₁₄H₂₀BNO₃ 261.13 Amide group introduces hydrogen bonding, altering solubility and biological activity.
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) increase boronate reactivity, whereas electron-donating methyl groups (as in the target) balance stability and moderate reactivity .

Heterocyclic and Non-Benzene Analogs

Boronate esters attached to heterocycles or non-aromatic systems exhibit distinct properties:

Compound Name (CAS) Core Structure Molecular Formula Key Applications
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole Thiazole C₁₁H₁₈BNO₂S Useful in synthesizing thiazole-containing pharmaceuticals.
5-Methylbenzo[b]thiophene-2-boronic acid pinacol ester (1001200-61-8) Benzo[b]thiophene C₁₅H₁₉BO₂S Applied in material science for conjugated polymers.
Methyl 4,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (6a) Aliphatic chain C₁₅H₂₉BO₄ Used in radical addition reactions due to flexible backbone.
Key Observations:
  • Aromatic vs. Heterocyclic : Benzene-based boronates (e.g., target compound) are preferred for electronic conjugation in drug intermediates, while thiazole or thiophene derivatives are tailored for optoelectronic materials.
  • Aliphatic Boronates : Compounds like are less sterically constrained, enabling reactions incompatible with aromatic systems.

Functional Group Diversity

Variations in functional groups impact reactivity and downstream applications:

Compound Name (CAS) Functional Group Key Properties
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1132669-90-9) Aldehyde Enables condensation reactions; boronate acts as a directing group.
1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate (2157414-14-5) Diester Enhanced solubility in polar solvents; used in polymer crosslinking.
Key Observations:
  • Aldehyde Functionalization : The aldehyde in allows for further derivatization (e.g., imine formation), unlike the ester-only target compound.
  • Diester Systems : Phthalate derivatives offer dual reactivity sites for sequential functionalization.

Q & A

Q. What are the typical synthetic routes for preparing Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized benzoate derivatives. For example:

  • Step 1 : Introduce the boronate ester group via palladium-catalyzed coupling with bis(pinacolato)diboron (B2_2pin2_2) .
  • Step 2 : Protect reactive sites (e.g., methyl ester groups) to prevent unwanted side reactions during borylation .
  • Step 3 : Purify via column chromatography using hexane/ethyl acetate gradients and confirm purity by 1^1H NMR and LC-MS .

Q. How can the structure and purity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : 11^{11}B NMR (δ ~30 ppm confirms boronate ester integrity) and 1^1H NMR (aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C16_{16}H23_{23}BO4_4: 298.1684 g/mol .
  • HPLC-PDA : Retention time and UV absorption (λ = 254 nm) for purity assessment .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boron-containing building block in:

  • Suzuki-Miyaura cross-couplings for biaryl synthesis .
  • Probe molecules for studying boronate ester stability under hydrolytic conditions .
  • Drug discovery intermediates (e.g., kinase inhibitors) due to its meta-substituted aromatic core .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura coupling efficiency with this boronate ester under aqueous conditions?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for high yields in mixed solvents (e.g., THF/H2_2O) .
  • Base optimization : K2_2CO3_3 or CsF improves coupling efficiency by stabilizing the boronate intermediate .
  • Temperature control : Reactions at 80–100°C minimize side reactions while ensuring complete conversion .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., protodeboronation)?

  • Protecting groups : Use pinacol boronate esters (as in this compound) to enhance stability .
  • Additives : Include catalytic amounts of Cu(I) or Ag2_2O to suppress protodeboronation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and reduce degradation .

Q. How does steric hindrance from the 2,4-dimethyl groups impact reactivity?

  • Reduced coupling efficiency : The methyl groups at positions 2 and 4 lower electronic density on the aromatic ring, slowing oxidative addition of Pd(0) .
  • Steric protection : These groups prevent undesired C–H activation at adjacent positions, improving regioselectivity .
  • Experimental validation : Compare coupling yields with non-methylated analogs (e.g., methyl 5-bromobenzoate) to quantify steric effects .

Q. What are the challenges in detecting trace amounts of this compound in biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex mixtures .
  • LC-MS/MS optimization : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase: 0.1% formic acid in H2_2O (A) and MeOH (B). Monitor transitions at m/z 298 → 183 .
  • Matrix effects : Include deuterated internal standards (e.g., d2d_2-methyl benzoate analogs) to correct for ion suppression .

Q. How to design enantioselective reactions using this achiral boronate ester?

  • Chiral auxiliaries : Attach a chiral ligand (e.g., BINAP) to Pd catalysts for asymmetric Suzuki-Miyaura couplings .
  • Dynamic kinetic resolution : Use chiral palladacycles to induce enantioselectivity during cross-coupling .
  • Case study : Intramolecular enantioselective coupling achieved 95% ee with Pd/(R)-BINAP in THF at 60°C .

Notes

  • Safety : Store at –20°C under inert gas (N2_2) to prevent boronate ester hydrolysis .
  • Contradictions : While Miyaura et al. recommend Pd(PPh3_3)4_4 for aryl bromides , recent studies show PdCl2_2(dppf) improves yields for sterically hindered substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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